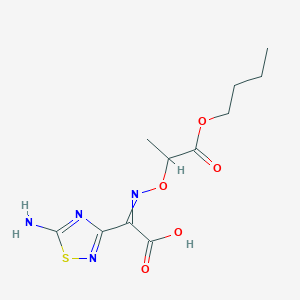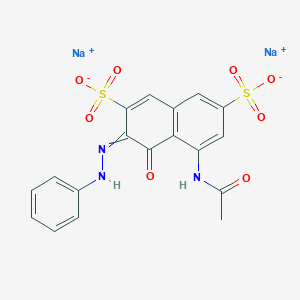![molecular formula C11H8F5NO B8210827 (E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]but-2-en-1-imine](/img/structure/B8210827.png)
(E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]but-2-en-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]but-2-en-1-imine is a synthetic organic compound characterized by the presence of a pentafluorophenyl group and an imine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]but-2-en-1-imine typically involves the reaction of 2,3,4,5,6-pentafluorobenzaldehyde with an appropriate amine under specific conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the imine bond. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purities. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]but-2-en-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine can be reduced to form amines.
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imine group can yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]but-2-en-1-imine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]but-2-en-1-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pentafluorophenyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzoic acid: This compound also contains a fluorinated aromatic ring but differs in its functional groups and overall structure.
Methyl 4-fluorobenzoate: Similar in having a fluorinated aromatic ring, but with different substituents and reactivity.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a fluorinated aromatic ring and a bromine substituent, offering different chemical properties and applications.
Uniqueness
(E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]but-2-en-1-imine is unique due to the combination of its pentafluorophenyl group and imine functionality. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Propiedades
IUPAC Name |
(E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]but-2-en-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F5NO/c1-2-3-4-17-18-5-6-7(12)9(14)11(16)10(15)8(6)13/h2-4H,5H2,1H3/b3-2?,17-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPFFCQTVXPCLD-CCGUIDCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=NOCC1=C(C(=C(C(=C1F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC=C/C=N/OCC1=C(C(=C(C(=C1F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[[5-(hydroxymethyl)-2-methyl-3-oxopyridin-4-ylidene]methyl]pyridine-4-carbohydrazide](/img/structure/B8210749.png)
![[(2S)-2-[(3R,4R,8S,9S,10R,11R,14R)-8-[(2S,3S,4R,5S,6S)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl] acetate](/img/structure/B8210753.png)
![[(1S,8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-2,4,6,11,13,18-hexaen-8-yl] (Z)-2-methylbut-2-enoate](/img/structure/B8210768.png)
![[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B8210774.png)




![Oxirane, 2,2'-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis-](/img/structure/B8210812.png)

![methyl N-[(1-hydroxy-4-oxidoquinoxalin-4-ium-2-ylidene)methylimino]carbamate](/img/structure/B8210819.png)
![6,10,19-Triethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B8210820.png)

![4-[2-(3-Carboxyprop-2-enoylamino)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B8210836.png)
